molecular formula C8H17NO4S B12284053 Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)-

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)-

Cat. No.: B12284053
M. Wt: 223.29 g/mol
InChI Key: CBZDNNMUUYMNKV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is a non-proteinogenic α-amino acid. This compound is a derivative of homocysteine, where the thiol group is substituted with an oxo, imino, and butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- typically involves the reaction of homocysteine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the thiol group with the butylsulfonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

(2S)-2-amino-4-butylsulfonylbutanoic acid

InChI

InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

CBZDNNMUUYMNKV-ZETCQYMHSA-N

Isomeric SMILES

CCCCS(=O)(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCS(=O)(=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.